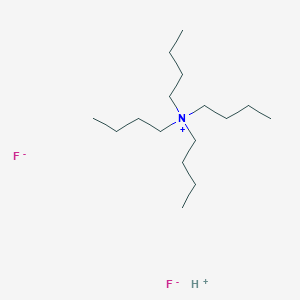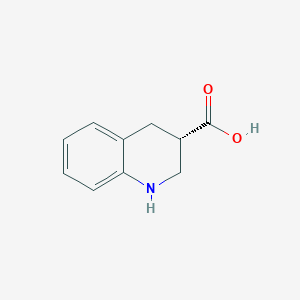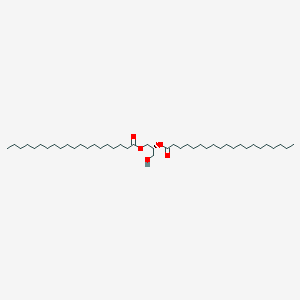
1-(Anthracen-9-yl)-6-bromopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-9-yl)-6-bromopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It consists of an anthracene moiety attached to a pyrene ring, with a bromine atom at the 6th position of the pyrene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-yl)-6-bromopyrene typically involves the coupling of 9-bromoanthracene with 6-bromopyrene. A common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) is often used as a base to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Anthracen-9-yl)-6-bromopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 1-(Anthracen-9-yl)pyrene.
Substitution: 1-(Anthracen-9-yl)-6-alkoxypyrene or 1-(Anthracen-9-yl)-6-thiopyrene.
Applications De Recherche Scientifique
1-(Anthracen-9-yl)-6-bromopyrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying the interactions of PAHs with biological systems and their effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices
Mécanisme D'action
The mechanism of action of 1-(Anthracen-9-yl)-6-bromopyrene involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence and photophysics .
Comparaison Avec Des Composés Similaires
9-Bromoanthracene: A precursor in the synthesis of 1-(Anthracen-9-yl)-6-bromopyrene.
1-(Anthracen-9-yl)pyrene: Lacks the bromine atom, resulting in different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Propriétés
Formule moléculaire |
C30H17Br |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
1-anthracen-9-yl-6-bromopyrene |
InChI |
InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H |
Clé InChI |
KUWCGBNNEWUNFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
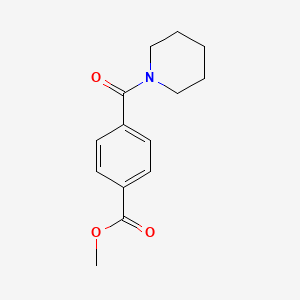
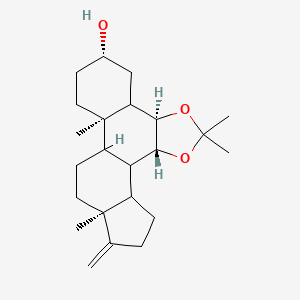
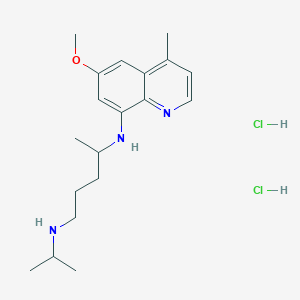
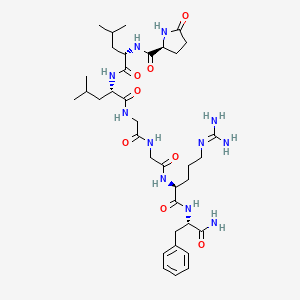
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
